Tetramethylcurcumin

Catalog No.
S528073
CAS No.
52328-97-9
M.F
C25H28O6
M. Wt
424.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylcurcumin

CAS Number

52328-97-9

Product Name

Tetramethylcurcumin

IUPAC Name

(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C25H28O6/c1-25(2,23(26)13-9-17-7-11-19(28-3)21(15-17)30-5)24(27)14-10-18-8-12-20(29-4)22(16-18)31-6/h7-16H,1-6H3/b13-9+,14-10+

InChI Key

VMMZAMVBGQWOHT-UTLPMFLDSA-N

SMILES

O=C(C(C)(C)C(/C=C/C1=CC=C(OC)C(OC)=C1)=O)/C=C/C2=CC=C(OC)C(OC)=C2

Solubility

Soluble in DMSO, not in water

Synonyms

FLLL 31, FLLL-31, FLLL31

Canonical SMILES

CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC

Isomeric SMILES

CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C

Description

The exact mass of the compound Tetramethylcurcumin is 424.18859 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Diarylheptanoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Specific Inhibition of STAT3 Phosphorylation

Scientific research suggests that tetramethylcurcumin possesses a specific mode of action. Studies have shown that it suppresses the phosphorylation (activation) of a protein called STAT3 by binding to two key sites: Janus kinase 2 (JAK2) and the STAT3 Src homology-2 (SH2) domain [2]. This targeted inhibition disrupts a pathway crucial for various cellular processes, including inflammation and cancer cell growth [2].

Here are some sources for the above information:

  • [2] Tetramethylcurcumin (FLLL31) | STAT3 Phosphorylation Inhibitor | MedChemExpress:

Potential Anti-inflammatory and Anti-cancer Effects

Due to its ability to target STAT3 signaling, tetramethylcurcumin exhibits promising anti-inflammatory and anti-cancer properties. Research suggests it may be effective in regulating inflammatory responses and inhibiting the growth and proliferation of cancer cells [2, 4].

Here are some sources for the above information:

  • [2] Tetramethylcurcumin (FLLL31) | STAT3 Phosphorylation Inhibitor | MedChemExpress:
  • [4] Tetramethylcurcumin | Cas# 52328-97-9 - GlpBio:

Molecular Structure Analysis

TM curcumin possesses the same core structure as curcumin, consisting of a central diferuloylmethane moiety flanked by two methoxy groups on each aromatic ring []. The key difference lies in the methylation of four phenolic hydroxyl groups present in curcumin. These methyl groups contribute to improved lipophilicity (fat solubility) compared to curcumin, potentially leading to better absorption and bioavailability [].


Chemical Reactions Analysis

Synthesis

  • Chemical methylation: Reacting curcumin with methylating agents like dimethyl sulfate or methyl iodide in the presence of a base can introduce methyl groups to the hydroxyl moieties.
  • Enzymatic methylation: Enzymes like methyltransferases can be employed for a more targeted and potentially more efficient methylation process [].

Other relevant reactions

Due to its phenolic structure, TM curcumin might undergo reactions typical of phenols, such as:

  • Oxidation: Phenolic compounds can be susceptible to oxidation by air or enzymes, leading to the formation of quinones.
  • Hydrolysis: Under acidic or basic conditions, TM curcumin might undergo hydrolysis, breaking down the ester linkages in its structure.

The specific details of these reactions and their impact on TM curcumin's properties require further investigation.


Physical And Chemical Properties Analysis

  • Melting point: Likely higher than curcumin's melting point (183 °C) due to increased lipophilicity.
  • Boiling point: Expected to be higher than curcumin's boiling point (around 250 °C) due to its structure.
  • Solubility: TM curcumin might exhibit improved solubility in organic solvents compared to curcumin due to its higher lipophilicity [].
  • Stability: The impact of methylation on TM curcumin's stability needs further investigation.
  • Anti-inflammatory activity: TM curcumin might target various inflammatory pathways, including the STAT3 signaling cascade, leading to reduced inflammation [].
  • Anti-cancer effects: TM curcumin might inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate other signaling pathways involved in cancer progression.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.8

Exact Mass

424.18859

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione

Dates

Modify: 2023-08-15
1: Lin L, Hutzen B, Zuo M, Ball S, Deangelis S, Foust E, Pandit B, Ihnat MA, Shenoy SS, Kulp S, Li PK, Li C, Fuchs J, Lin J. Novel STAT3 phosphorylation inhibitors exhibit potent growth-suppressive activity in pancreatic and breast cancer cells. Cancer Res. 2010 Mar 15;70(6):2445-54. doi: 10.1158/0008-5472.CAN-09-2468. Epub 2010 Mar 9. PubMed PMID: 20215512; PubMed Central PMCID: PMC2843552.

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